molecular formula C12H15NO B3057821 2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)- CAS No. 85390-54-1

2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)-

Cat. No. B3057821
CAS RN: 85390-54-1
M. Wt: 189.25 g/mol
InChI Key: BWAKNNDMXFNMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)-” is a chemical compound with the molecular formula C12H15NO. It is also known by other names such as "Benzenepropanoic acid, β-amino-, lactam; 4-Phenyl-2-azetidinone" .


Molecular Structure Analysis

The molecular structure of “2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)-” can be represented as a 2D Mol file . The compound has a molecular weight of 189.25 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)-” include a molecular weight of 189.25 g/mol. For more detailed properties such as melting point, boiling point, and density, it is recommended to refer to specific chemical databases .

Scientific Research Applications

  • Molecular Recognition in β-Lactams :

    • The crystal packing in compounds like 2-Azetidinone shows variations dictated by hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition in β-lactams (Basak et al., 2004).
  • Antimicrobial Evaluation :

    • Novel 2-Azetidinones have been synthesized and evaluated for their antibacterial activity against microorganisms like Staphylococcus aureus, demonstrating their potential in antimicrobial applications (Yadav et al., 2012).
  • Synthesis in Medicinal Chemistry :

    • The compound is used in the synthesis of 4-methylsulfonyl- and 4-phenylsulfonyl-2-azetidinone derivatives, which are important in medicinal chemistry, particularly in the creation of antibiotics like penems and carbapenems (Fujimoto et al., 1986).
  • Antitubercular Activities :

    • Analogues of 2-Azetidinone have been synthesized and examined for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
  • Fungicidal Potential :

    • Certain derivatives of 2-Azetidinone have been tested for fungicidal properties, showing potential applications in agriculture and pest control (Giri et al., 1989).
  • Methodological Advances in Synthesis :

    • Research has focused on developing new methods for synthesizing 2-Azetidinones, highlighting the ongoing evolution in synthetic techniques in organic chemistry (Jarrahpour & Zarei, 2009).
  • Applications in Chromatography :

    • A chiral stationary phase derived from 2-Azetidinone has been used for the chromatographic separation of enantiomers of various compounds, showing its utility in analytical chemistry (Pirkle & McCune, 1988).

Safety and Hazards

The specific safety and hazards associated with “2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)-” are not provided in the search results. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) of the compound .

properties

IUPAC Name

1-benzyl-4,4-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2)8-11(14)13(12)9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAKNNDMXFNMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N1CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472810
Record name 2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)-

CAS RN

85390-54-1
Record name 2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)-
Reactant of Route 2
2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)-
Reactant of Route 3
Reactant of Route 3
2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)-
Reactant of Route 4
Reactant of Route 4
2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)-
Reactant of Route 5
Reactant of Route 5
2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)-
Reactant of Route 6
2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.